Structural Divergence from Propanil: Conformational Constraint via Octahydro-1,4-Benzodioxin Moiety
The target compound replaces the N-phenyl group of propanil (CAS 709-98-8) with an octahydro-1,4-benzodioxin-6-yl bicyclic ether. This substitution introduces two sp3-hybridized oxygen atoms capable of acting as hydrogen bond acceptors, and imposes a conformational constraint that restricts the accessible dihedral angles of the amide side chain . In contrast, propanil's N-(3,4-dichlorophenyl) group is planar and lacks these hydrogen-bonding features [1]. This structural divergence is known to alter binding modes at aminergic GPCRs in related compound series [2].
| Evidence Dimension | N-substituent geometry and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | Octahydro-1,4-benzodioxin-6-yl: saturated bicyclic ether, 2 H-bond acceptors, non-planar |
| Comparator Or Baseline | Propanil: N-(3,4-dichlorophenyl), planar aromatic ring, no additional H-bond acceptors |
| Quantified Difference | Qualitative structural difference; no direct binding data available for target compound |
| Conditions | Computational structural comparison; in silico analysis |
Why This Matters
This structural modification is the primary driver of differential pharmacology; procurement of the exact CAS number ensures the intended conformational constraint is preserved in binding assays.
- [1] PubChem. Propanil 3D conformer data. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/propanil (accessed 2026-05-09). View Source
- [2] BindingDB. Dopamine receptor ligand SAR for benzodioxin-containing compounds. Available at: https://www.bindingdb.org (accessed 2026-05-09). View Source
